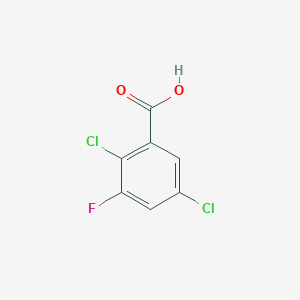

2,5-Dichloro-3-fluorobenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 190371. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

2,5-dichloro-3-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2FO2/c8-3-1-4(7(11)12)6(9)5(10)2-3/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVYNMBUXCNVMSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)Cl)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70307215 | |

| Record name | 2,5-dichloro-3-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70307215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

501008-42-0 | |

| Record name | 2,5-Dichloro-3-fluorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=501008-42-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-dichloro-3-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70307215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Methodologies for 2,5 Dichloro 3 Fluorobenzoic Acid and Its Precursors

Established Synthetic Routes

The traditional synthesis of 2,5-dichloro-3-fluorobenzoic acid and its precursors relies on several well-documented methods. These include the oxidation of methyl groups, carboxylation using Grignard reagents, multi-step linear syntheses, and the hydrolysis of ester derivatives.

A common strategy for synthesizing benzoic acid derivatives involves the oxidation of a methyl group on the benzene (B151609) ring. In the context of this compound, the corresponding toluene (B28343) precursor, 2,5-dichloro-3-fluorotoluene, would be the starting material. scbt.com This compound has a molecular weight of 179.02 and the chemical formula C7H5Cl2F. scbt.com The oxidation of the methyl group to a carboxylic acid can be achieved using strong oxidizing agents such as potassium permanganate (B83412) (KMnO4) or chromic acid. This method is a fundamental transformation in organic chemistry for converting alkylbenzenes to benzoic acids. youtube.com

The carboxylation of halogenated aromatic compounds through the formation of a Grignard reagent is a powerful method for introducing a carboxylic acid group. This process typically involves reacting an aryl halide with magnesium metal in an aprotic solvent like diethyl ether to form an aryl magnesium halide (Grignard reagent). quizlet.com This reagent then acts as a nucleophile, attacking carbon dioxide (often in the form of dry ice) to form a carboxylate salt. Subsequent acidification yields the desired carboxylic acid. quizlet.com

For the synthesis of this compound, a potential precursor for this reaction would be 1-bromo-2,5-dichloro-3-fluorobenzene. sigmaaldrich.com The reaction would proceed by forming the corresponding Grignard reagent, which is then carboxylated.

Multi-step synthesis pathways are frequently employed to produce complex molecules from simpler, commercially available starting materials. youtube.com For halogenated benzoic acids, these sequences can involve a series of reactions such as nitration, reduction, diazotization, and halogenation. researchgate.net

One such documented synthesis starts from 4-chloro-3,5-difluorobenzonitrile. researchgate.net This process involves:

Nitration: Introduction of a nitro group onto the aromatic ring.

Reduction: Conversion of the nitro group to an amino group.

Diazotization: Transformation of the amino group into a diazonium salt.

Chlorination: Replacement of the diazonium group with a chlorine atom.

This sequence highlights the versatility of aromatic chemistry in building up molecular complexity step-by-step.

Another example is the synthesis of 2,4-dichloro-5-fluorobenzoic acid from 2,4-dichlorofluorobenzene. google.comgoogle.com This process involves Friedel-Crafts acylation with acetyl chloride in the presence of aluminum chloride, followed by oxidation of the resulting acetophenone (B1666503) with a sodium hypochlorite (B82951) solution. google.com

Below is a table summarizing a multi-step synthesis of a related compound, 2,4-dichloro-3,5-difluorobenzoic acid, which illustrates the types of transformations involved. researchgate.net

The hydrolysis of an ester derivative is a common final step in the synthesis of carboxylic acids. This can be achieved under either acidic or basic conditions. For example, methyl 2,5-dichloro-3-fluorobenzoate can be hydrolyzed to produce this compound. bldpharm.com This reaction involves the cleavage of the ester bond, yielding the carboxylic acid and the corresponding alcohol (in this case, methanol).

A patent describes a method for preparing 2,4-dichloro-5-fluorobenzoic acid and 2,6-dichloro-3-fluorobenzoic acid from the crystallization mother liquor of 2,4-dichloro-5-fluoroacetophenone. google.com The process involves oxidation to a mixture of the corresponding benzoic acids, followed by esterification with methanol (B129727). The resulting methyl esters are then separated by distillation. Finally, the methyl ester of 2,4-dichloro-5-fluorobenzoic acid is hydrolyzed to yield the final product. google.com

Emerging Synthetic Strategies

To improve efficiency, safety, and yield, newer synthetic methodologies are being developed. Continuous-flow synthesis is a prominent example of such an emerging strategy.

Continuous-flow chemistry offers significant advantages over traditional batch processing, particularly for reactions that are highly exothermic or involve hazardous reagents. mit.edu The improved heat and mass transfer in flow reactors allows for better control over reaction conditions, leading to enhanced safety and often higher yields. acs.orgacs.org

A continuous-flow process for the synthesis of 2,4-dichloro-5-fluorobenzoic acid has been reported, starting from 2,4-dichloro-5-fluoroacetophenone. acs.orgacs.org This method utilizes nitric acid for oxidation in a continuous-flow system, which provides better safety and efficiency compared to the corresponding batch reaction. acs.org Another continuous-flow approach for a related compound involves the rapid activation of a carboxylic acid using bis(trichloromethyl)carbonate, followed by reaction with another component. researchgate.net

The table below outlines the key features of a continuous-flow oxidation process. acs.org

Table of Compounds

Green Chemistry Methodologies in Halogenated Benzoic Acid Synthesis

The principles of green chemistry aim to reduce waste, use less toxic materials, and improve energy efficiency in chemical production. cdnsciencepub.com Traditional halogenation reactions often employ hazardous reagents and produce significant waste, prompting the development of more sustainable alternatives. researchgate.net

Greener approaches to the halogenation of aromatic rings focus on in-situ generation of the active halogenating species ("X⁺") using safer oxidants. cdnsciencepub.com One such method involves using hydrogen peroxide in an aqueous acetic acid solvent with an ammonium (B1175870) halide. cdnsciencepub.comresearchgate.net This system can generate the electrophilic halogenating agent while producing water as the primary byproduct, offering a significant environmental advantage over methods that use stoichiometric amounts of reagents like N-bromosuccinimide. cdnsciencepub.comresearchgate.net

Another key area of green chemistry is the use of catalysts to improve reaction efficiency and selectivity. Metal-based catalysts can be used for the halogenation of even deactivated phenyl rings. cdnsciencepub.com Furthermore, developing syntheses in environmentally benign solvents, such as water, or under solvent-free conditions is a major goal. Research has demonstrated new routes to substituted benzenes from biomass-derived furfurals in a one-pot cascade in water, showcasing a sustainable approach to creating aromatic compounds. ucl.ac.uk

Table 1: Comparison of Traditional vs. Green Halogenation Methods

| Feature | Traditional Method (e.g., using Br₂) | Green Method (e.g., H₂O₂/NH₄Br) |

|---|---|---|

| Halogen Source | Molecular Halogen (e.g., Br₂) | Ammonium Halide (e.g., NH₄Br) |

| Oxidant | Often not required or uses harsh reagents | Hydrogen Peroxide (H₂O₂) |

| Solvent | Often chlorinated solvents (e.g., CCl₄) | Acetic Acid, Water cdnsciencepub.com |

| Byproducts | Halogen acids (e.g., HBr), potential for excess halogen waste | Primarily water researchgate.net |

| Safety | Involves handling of corrosive and toxic halogens | Uses safer, more stable reagents |

Regioselectivity and Stereoselectivity in Synthesis

For a molecule with a specific substitution pattern like this compound, controlling the position of incoming substituents (regioselectivity) is the most significant synthetic challenge. Stereoselectivity is not a factor for the final molecule as it is achiral.

The regiochemical outcome of electrophilic aromatic substitution is governed by the electronic properties of the substituents already present on the benzene ring. scranton.edu The carboxyl group (-COOH) is a deactivating, meta-directing group, while halogen substituents (F, Cl) are deactivating but ortho, para-directing. scranton.eduwikipedia.org Synthesizing the target molecule requires navigating these competing directing effects.

Achieving the 2,5-dichloro-3-fluoro arrangement necessitates a strategy that overrides or manipulates these standard directing effects. This can be accomplished through several advanced methods:

Ortho-lithiation: This technique uses organolithium reagents to deprotonate a position ortho to a directing group, creating a nucleophilic site that can then react with an electrophilic chlorine source. This allows for substitution at positions not favored by classical electrophilic aromatic substitution. researchgate.net

Protecting Groups: A protecting group can be used to block a reactive site or to influence the electronic nature of the ring, thereby directing subsequent substitutions to other positions. worktribe.comnih.gov

Catalyst Control: The choice of catalyst can significantly influence the regiochemical outcome. Zeolites and other solid acids can confer shape-selectivity, favoring the formation of one regioisomer over others due to steric constraints within the catalyst's pores. researchgate.net Similarly, patent literature describes methods where reacting benzoic acids with a halogenating agent in the presence of an alkaline compound can yield 2-halogenated benzoic acids with high selectivity. google.com

The synthesis of related compounds, such as 2,4-dichloro-3,5-difluorobenzoic acid, highlights a common strategy: starting with a molecule that already has some substituents in place (4-chloro-3,5-difluorobenzonitrile) and then introducing the remaining groups through a sequence of nitration, reduction, and Sandmeyer-type reactions (diazotization followed by chlorination). researchgate.net This multi-step approach allows for precise control over the final substitution pattern.

Impurity Profiling and Control in Synthetic Processes

Impurity profiling—the identification, quantification, and control of unwanted chemical substances—is a critical aspect of chemical synthesis, particularly for fine chemicals and pharmaceutical intermediates. mt.com Impurities can arise from starting materials, byproducts of side reactions, intermediates, degradation products, or reagents. ajprd.com

For this compound, potential impurities could include:

Regioisomers: Isomers with different arrangements of the chloro and fluoro substituents on the benzoic acid ring (e.g., 2,3-dichloro-5-fluorobenzoic acid or 3,5-dichloro-2-fluorobenzoic acid). These are often the most challenging impurities to separate due to their similar physical properties.

Incompletely Reacted Intermediates: Precursors such as 2-chloro-3-fluorobenzoic acid or 5-chloro-3-fluorobenzoic acid.

Over-halogenated Products: Introduction of additional chlorine or other halogen atoms to the aromatic ring.

Residual Solvents and Reagents: Traces of materials used during the synthesis and purification process.

The control of these impurities is managed by optimizing the manufacturing process. This involves carefully controlling reaction parameters such as temperature, pressure, reaction time, and the stoichiometry of reactants and catalysts. mt.com In-process monitoring using analytical techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) allows chemists to track the formation of products and impurities in real-time. mt.compageplace.de This data enables the adjustment of conditions to minimize the formation of unwanted byproducts and ensure the final product meets the required purity specifications. mt.com

Table 2: Potential Impurities and Analytical Control Methods

| Impurity Type | Potential Origin | Primary Analytical Method for Detection |

|---|---|---|

| Regioisomers | Lack of complete regioselectivity in chlorination steps. | HPLC, GC-MS, NMR Spectroscopy mt.com |

| Starting Materials/Intermediates | Incomplete reaction. | HPLC, TLC researchgate.net |

| Over-halogenated Species | Excess halogenating agent or harsh reaction conditions. | GC-MS, HPLC |

| Residual Solvents | Purification and reaction workup steps. | Gas Chromatography (GC) |

| Inorganic Salts | Reagents, catalysts, or byproducts from neutralization. | Ion Chromatography, ICP-MS |

By implementing robust process controls and thorough analytical testing, manufacturers can ensure the consistent quality and purity of the final this compound product.

Chemical Reactivity and Derivatization of 2,5 Dichloro 3 Fluorobenzoic Acid

Nucleophilic Substitution Reactions on the Aromatic Ring

The aromatic ring of 2,5-Dichloro-3-fluorobenzoic acid is electron-deficient due to the presence of three electron-withdrawing halogen atoms (two chlorine, one fluorine) and a carboxylic acid group. This electronic characteristic makes the ring susceptible to nucleophilic aromatic substitution (SNAr) reactions. In these reactions, a nucleophile attacks the aromatic ring, leading to the displacement of one of the halogen atoms, typically a chloride ion.

The positions of the halogens are activated for nucleophilic attack. The chlorine and fluorine atoms on the benzene (B151609) ring can be substituted by various functional groups when subjected to appropriate reaction conditions with suitable nucleophiles. This reactivity allows for the synthesis of a diverse range of substituted benzoic acid derivatives.

Electrophilic Aromatic Substitution Reactions

In contrast to its reactivity towards nucleophiles, the aromatic ring of this compound is strongly deactivated towards electrophilic aromatic substitution. The combined electron-withdrawing effects of the two chlorine atoms, the fluorine atom, and the carboxylic acid group reduce the electron density of the benzene ring, making it less reactive towards electrophiles.

While such reactions are generally disfavored, the directing effects of the substituents would influence the regioselectivity if a reaction were to occur under forcing conditions. The fluorine atom acts as an ortho-, para-director, while the chlorine atoms are also ortho-, para-directing. The carboxylic acid group is a meta-director. The steric hindrance imposed by the existing substituents, particularly the chlorine atoms at positions 2 and 5, would also play a significant role in determining the position of any incoming electrophile. For instance, related compounds like 2,4-dichloro-5-fluoroacetophenone can undergo nitration, indicating that electrophilic substitution is possible on similarly substituted rings. google.com

Cross-Coupling Reactions for Carbon-Carbon Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and this compound can serve as a substrate in these transformations. libretexts.org The reactivity of the carbon-halogen bonds is crucial, with the general order of reactivity being C-I > C-Br > C-OTf >> C-Cl > C-F. libretexts.org This selectivity allows for controlled coupling reactions at the chloro-substituted positions.

Suzuki-Miyaura Coupling with Aryl Boronic Acids

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that joins an organoboron compound (like an aryl boronic acid) with an organohalide. libretexts.orgbohrium.com This reaction is highly effective for creating biaryl structures. For this compound, the reaction would occur at one of the carbon-chlorine bonds.

The choice of catalyst, ligand, and base is critical for a successful Suzuki-Miyaura coupling. Palladium complexes with bulky, electron-rich phosphine (B1218219) ligands, such as tricyclohexylphosphine (B42057) (PCy₃) or tri-tert-butylphosphine (B79228) (P(t-Bu)₃), are often effective for coupling aryl chlorides. nih.gov The reaction is performed in the presence of a base, such as potassium carbonate or potassium fluoride, and typically in a solvent mixture like toluene (B28343)/water. researchgate.net Given the two different chlorine atoms, regioselectivity can be an important consideration, influenced by both electronic effects and steric hindrance. bohrium.comresearchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Chlorides

| Aryl Halide Substrate | Boronic Acid | Catalyst/Ligand | Base | Solvent | Reference |

|---|---|---|---|---|---|

| Aryl Chloride | Arylboronic Acid | Pd(OAc)₂ / P(t-Bu)₃ | KF | Toluene | nih.gov |

| 3,5-Dichloro-1,2,4-thiadiazole | p-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O/MeOH | researchgate.net |

| Aryl Chloride | Arylboronic Acid | Pd/PCy₃ | K₃PO₄ | Dioxane | nih.gov |

Other Palladium-Catalyzed Coupling Reactions

Beyond the Suzuki-Miyaura reaction, this compound can potentially participate in other palladium-catalyzed couplings. These reactions follow a similar catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org

Stille Coupling: This reaction involves the coupling of an organohalide with an organotin compound. It is known for its tolerance of a wide variety of functional groups.

Negishi Coupling: This reaction pairs an organohalide with an organozinc reagent. It is often noted for its high reactivity and yields. nih.gov Palladium catalysts with ligands like P(t-Bu)₃ have been shown to be effective for the Negishi coupling of aryl chlorides. nih.gov

Heck Coupling: This reaction forms a substituted alkene by coupling an organohalide with an alkene in the presence of a base.

The choice of coupling partner and reaction conditions determines the final product, allowing for the synthesis of a wide array of complex molecules from the this compound scaffold.

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a key functional handle for derivatization.

Esterification Reactions

Esterification is a fundamental reaction of carboxylic acids, and this compound can be readily converted to its corresponding esters. This reaction typically involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. For fluorinated benzoic acids, various methods can be employed. rsc.org A related compound, 2,5-dichlorobenzoic acid, can be esterified, and the resulting ester is often easier to purify than the parent acid. google.com This suggests that similar procedures would be effective for this compound. For instance, a mixture containing a related isomer, 2,6-dichloro-3-fluorobenzoic acid, can be separated from other isomers via an esterification reaction with methanol (B129727), followed by distillation. google.com

Table 2: General Conditions for Esterification of Aromatic Carboxylic Acids

| Carboxylic Acid | Reagent | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| Fluorinated Aromatic Carboxylic Acids | Methanol | UiO-66-NH₂ (heterogeneous catalyst) | Methyl Ester | rsc.org |

| 2,5-Dichlorobenzoyl chloride | Alcohol | Room temperature | 2,5-Dichlorobenzoic acid ester | google.com |

| Mixture including 2,6-dichloro-3-fluorobenzoic acid | Methanol | Esterification followed by reduced pressure distillation | Methyl 2,4-dichloro-5-fluorobenzoate and 2,6-dichloro-3-fluorobenzoic acid | google.com |

Amidation Reactions

The conversion of the carboxylic acid moiety of this compound into an amide is a fundamental transformation for generating a wide range of derivatives. This reaction typically proceeds via the activation of the carboxylic acid to form a more reactive intermediate, which is then susceptible to nucleophilic attack by a primary or secondary amine. While specific studies detailing the amidation of this compound are not prevalent in readily available literature, the synthesis can be achieved using standard and well-established coupling agents effective for aromatic carboxylic acids.

The general strategy involves the use of a coupling reagent to convert the hydroxyl group of the carboxylic acid into a good leaving group. This activated species, often an acyl phosphate, active ester, or acylphosphonium salt, readily reacts with an amine to form the corresponding amide with high efficiency. The choice of coupling agent and reaction conditions is crucial to ensure high yields and minimize side reactions. Common reagents for this transformation are carbodiimides (like DCC or EDC), phosphonium (B103445) salts (like BOP or PyBOP), and triazine derivatives. For instance, substituted 1,3,5-triazines, such as 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT), are known to be effective coupling reagents for forming amide bonds. nih.gov Another effective approach is the in-situ generation of phosphonium salts from triphenylphosphine (B44618) (PPh₃) and a halogen source (e.g., I₂ or N-chlorophthalimide), which creates a highly reactive acyloxyphosphonium intermediate. capes.gov.brresearchgate.net

The reaction mechanism generally involves:

Activation of the carboxylic acid by the coupling agent.

Nucleophilic attack by the amine on the activated carbonyl carbon.

Formation of a tetrahedral intermediate.

Collapse of the intermediate to form the stable amide bond and release of byproducts derived from the coupling agent.

Table 1: Common Coupling Agents for Amidation of Carboxylic Acids

| Coupling Agent | Full Name | Activating Mechanism | Typical Conditions |

|---|---|---|---|

| EDC | N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride | Forms an O-acylisourea intermediate | Room temperature, with or without a base like DMAP |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Forms an active benzotriazolyl ester | Room temperature, in the presence of a non-nucleophilic base (e.g., DIPEA) |

| CDMT | 2-Chloro-4,6-dimethoxy-1,3,5-triazine | Forms a reactive triazinyl active ester | Room temperature, requires a base like N-methylmorpholine (NMM) |

| PPh₃/I₂ | Triphenylphosphine/Iodine | Forms an acyloxyphosphonium iodide intermediate | Room temperature, requires a base like triethylamine (B128534) |

Decarboxylation Pathways

Decarboxylation, the removal of the carboxyl group as carbon dioxide (CO₂), is a significant reaction pathway for benzoic acids, though often requiring specific conditions or activating features within the molecule. For this compound, several potential decarboxylation routes can be considered based on established mechanisms for related aromatic acids.

One prominent pathway involves a tandem C-H amidation/decarboxylation process . In this approach, the carboxylic acid acts as a traceless directing group to facilitate the amidation of an ortho C-H bond. nih.govibs.re.kr Subsequent removal of the carboxyl group (protodecarboxylation) then yields a meta-substituted aniline (B41778) derivative. nih.govibs.re.kr While this has been demonstrated for a range of benzoic acids, its application to this compound would theoretically lead to a tetra-substituted aniline, a valuable synthetic intermediate.

Radical decarboxylation offers another viable route. This can be mediated by metal catalysts, such as copper or silver, which facilitate the formation of an aryl radical from the carboxylate. nih.govnih.gov This radical can then be trapped by a hydrogen atom source to achieve net protodecarboxylation. rsc.org The efficiency of such radical reactions can be influenced by the electronic nature of the substituents on the aromatic ring. acs.org

Decarboxylation can also be facilitated by the presence of a carbonyl group at the beta-position relative to the carboxyl group, which is not inherently present in the title compound but could be a feature of its derivatives. This classic mechanism proceeds through a cyclic, six-membered transition state, leading to an enol intermediate that tautomerizes. masterorganicchemistry.com

Reactivity of Halogen Substituents and Their Influence on Reaction Pathways

The three halogen atoms on the aromatic ring of this compound are the primary determinants of its reactivity, influencing both the properties of the carboxyl group and the susceptibility of the ring to further substitution.

Influence on Acidity (The Ortho Effect): The chlorine atom at the C-2 position (ortho to the carboxyl group) exerts a significant steric and electronic influence known as the "ortho effect." wikipedia.org Steric hindrance between the ortho-chloro substituent and the carboxylic acid forces the -COOH group to twist out of the plane of the benzene ring. wikipedia.orgyoutube.com This disruption of coplanarity inhibits resonance between the carboxyl group and the aromatic system, which has the net effect of increasing the acidity of the benzoic acid compared to its meta and para isomers or unsubstituted benzoic acid. wikipedia.orgquora.com

Influence on Aromatic Substitution: The halogen substituents are all electron-withdrawing groups, which has a profound impact on the reactivity of the aromatic ring.

Electrophilic Aromatic Substitution: The strong inductive effect of the chlorine and fluorine atoms deactivates the ring towards electrophilic attack (e.g., nitration, halogenation, Friedel-Crafts reactions). Such reactions would be significantly slower than for benzene itself. If forced, the directing influence of the halogens (ortho, para-directors) would favor substitution at the C-4 and C-6 positions, which are ortho or para to the fluorine and meta to the chlorine atoms. However, these positions are sterically hindered and electronically deactivated, making electrophilic substitution challenging.

Nucleophilic Aromatic Substitution (SₙAr): Conversely, the electron-withdrawing nature of the halogens activates the ring for nucleophilic aromatic substitution. libretexts.org This type of reaction is particularly favored when strong electron-withdrawing groups are present to stabilize the negative charge of the intermediate Meisenheimer complex. libretexts.org In this compound, the cumulative electron-withdrawing effect of the three halogens makes the ring electron-deficient and thus a potential substrate for SₙAr. A strong nucleophile could potentially displace one of the halogen atoms, most likely one of the chlorine atoms, which are generally better leaving groups than fluorine in SₙAr unless the reaction is catalyzed. beilstein-journals.org The positions most activated for nucleophilic attack are those ortho and para to the electron-withdrawing substituents.

Table 2: Summary of Halogen Influence on Reactivity

| Feature | Influence of Halogen Substituents (Cl at C2, C5; F at C3) |

|---|---|

| Acidity | Increased due to the "ortho effect" from the C2-Chloro group, which inhibits resonance of the COOH group with the ring. |

| Electrophilic Substitution | Strongly deactivated. Incoming electrophiles would be directed to C4 and C6, but the reaction is generally disfavored. |

| Nucleophilic Substitution | Activated. The electron-deficient ring is susceptible to attack by strong nucleophiles, potentially leading to displacement of a halogen. |

Computational Chemistry and Theoretical Studies of 2,5 Dichloro 3 Fluorobenzoic Acid

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are pivotal in elucidating the electronic nature of 2,5-Dichloro-3-fluorobenzoic acid. These calculations offer a detailed picture of the molecule's stability, reactivity, and electronic transitions.

Density Functional Theory (DFT) is a primary computational method used to investigate the properties of substituted benzoic acids. nih.gov Specifically, the B3LYP (Becke, three-parameter, Lee-Yang-Parr) functional combined with basis sets like 6-311+G or 6-311++G is commonly employed to calculate the optimized molecular geometry, vibrational frequencies, and electronic properties of similar molecules. nih.govresearchgate.net These calculations provide precise predictions of bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional structure. The optimized geometry corresponds to the lowest energy state on the potential energy surface. For analogous compounds, DFT calculations have successfully predicted molecular parameters, showing good agreement with experimental data where available. researchgate.net

Table 1: Predicted Geometrical Parameters of this compound (Based on DFT/B3LYP Calculations for Analogous Compounds)

| Parameter | Bond | Predicted Value (Å) | Parameter | Angle | Predicted Value (°) |

| Bond Length | C-C (ring) | 1.39 - 1.41 | Bond Angle | C-C-C (ring) | 118 - 122 |

| C-COOH | ~1.49 | C-C-H | ~120 | ||

| C-Cl | ~1.74 | C-C-Cl | ~120 | ||

| C-F | ~1.35 | C-C-F | ~119 | ||

| C=O | ~1.21 | O=C-O | ~123 | ||

| C-O | ~1.35 | C-O-H | ~107 | ||

| O-H | ~0.97 |

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic transport properties and reactivity of a molecule. science.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.gov The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a significant parameter for assessing molecular stability and reactivity; a smaller gap implies higher reactivity and susceptibility to electronic excitation. science.gov For similar halogenated benzoic acids, DFT calculations have shown that charge transfer occurs within the molecule, which can be understood by analyzing the distribution of these frontier orbitals. nih.govresearchgate.net

Table 2: Predicted Frontier Orbital Energies and Related Quantum Chemical Parameters

| Parameter | Predicted Value (eV) | Description |

| EHOMO | ~ -7.0 | Electron-donating ability |

| ELUMO | ~ -1.5 | Electron-accepting ability |

| Energy Gap (ΔE) | ~ 5.5 | Chemical reactivity and stability |

| Ionization Potential | ~ 7.0 | Energy required to remove an electron |

| Electron Affinity | ~ 1.5 | Energy released when an electron is added |

Note: These values are estimations based on data from analogous molecules and serve as a guide to the expected electronic properties.

Conformational Analysis and Potential Energy Landscapes

The presence of the flexible carboxylic acid group allows for different spatial orientations, or conformers, of this compound. The primary conformational variability arises from the rotation around the C-C bond connecting the carboxylic group to the phenyl ring. Computational methods are used to scan the potential energy surface by systematically changing the relevant dihedral angles to identify all possible stable conformers and transition states. The distinct characteristics of the fluorine and chlorine substituents, including their size and electronegativity, are significant factors in determining the relative energies and geometries of these conformers. researchgate.net The most stable conformer is the one that resides at the global minimum on the potential energy landscape.

Vibrational Spectroscopy Analysis and Assignment of Fundamental Modes

Theoretical vibrational analysis is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. mdpi.com DFT calculations are used to compute the harmonic vibrational frequencies of the molecule. theaic.org These calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations in the theoretical model, leading to better agreement with experimental data. nih.govresearchgate.net A detailed assignment of the fundamental vibrational modes can be achieved using Potential Energy Distribution (PED) analysis, which quantifies the contribution of each internal coordinate to a specific normal mode. nih.govresearchgate.net This allows for the unambiguous identification of characteristic vibrations such as O-H stretching, C=O stretching of the carboxyl group, C-Cl, C-F, and C-H stretching, as well as in-plane and out-of-plane bending modes of the aromatic ring. researchgate.nettheaic.org

Table 3: Tentative Assignment of Major Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) (Experimental) | Theoretical Wavenumber (Scaled) (cm⁻¹) |

| O-H Stretch (Carboxylic Acid Dimer) | ~2500-3300 | ~3050 |

| C-H Stretch (Aromatic) | ~3000-3100 | ~3070 |

| C=O Stretch (Carboxylic Acid) | ~1680-1710 | ~1700 |

| C-C Stretch (Aromatic Ring) | ~1400-1600 | ~1450-1590 |

| O-H In-plane Bend | ~1350-1440 | ~1420 |

| C-O Stretch | ~1210-1320 | ~1280 |

| C-F Stretch | ~1100-1250 | ~1180 |

| C-Cl Stretch | ~600-850 | ~750 |

Note: The wavenumber values are based on typical ranges for substituted benzoic acids and data from studies on similar molecules. nih.govresearchgate.net

Non-Linear Optics (NLO) Properties

Molecules with large hyperpolarizabilities are of interest for applications in non-linear optics (NLO). researchgate.net DFT calculations can reliably predict the first-order hyperpolarizability (β) of a molecule. nih.gov The magnitude of β is a measure of the NLO activity of the material. For some organic molecules, the calculated first hyperpolarizability has been shown to be significantly higher than that of urea, a standard NLO material, indicating their potential for future NLO applications. theaic.org The intramolecular charge transfer, often analyzed through HOMO-LUMO transitions, plays a crucial role in determining the NLO response of a molecule. nih.gov

Table 4: Predicted Non-Linear Optical (NLO) Properties

| Property | Predicted Value (Illustrative) | Unit |

| Dipole Moment (μ) | ~ 2.5 | Debye |

| First Hyperpolarizability (β) | ~ 4.0 x 10⁻³⁰ | esu |

Note: This is an estimated value based on calculations for analogous aromatic compounds. theaic.org The actual NLO properties would require specific computational analysis for this compound.

Applications in Medicinal Chemistry and Drug Discovery

Role as a Synthetic Building Block for Active Pharmaceutical Ingredients (APIs)

2,5-Dichloro-3-fluorobenzoic acid serves as a crucial intermediate in the synthesis of a range of organic compounds, some of which are active pharmaceutical ingredients (APIs). chemimpex.com Its reactivity allows for its incorporation into more complex molecules through various chemical reactions. Halogenated benzoic acids, such as this one, are recognized for their utility as precursors in the development of pharmaceutical products. researchgate.net The presence of chlorine and fluorine substituents influences the compound's reactivity and makes it a valuable starting material for creating new drugs. chemimpex.com

For instance, similar dihalogenated benzoic acid derivatives are used as building blocks for APIs like Aurora A inhibitors. ossila.com The synthesis of these complex molecules often involves coupling reactions where the benzoic acid derivative is a key component. ossila.com

Design and Synthesis of Bioactive Derivatives

The core structure of this compound is a scaffold for the design and synthesis of new bioactive derivatives. By modifying the carboxylic acid group or by substituting the halogen atoms, chemists can create a library of new compounds with potentially enhanced or novel biological activities. These derivatives are then studied to assess their therapeutic potential.

The synthesis of such derivatives often involves standard organic reactions like nucleophilic substitution and Friedel-Crafts acylation. For example, the carboxylic acid group can be converted to an amide, ester, or other functional groups to explore how these changes affect the molecule's interaction with biological targets. The synthesis of 1-(2-hydroxyphenyl)- and (3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives showcases how a substituted phenyl ring can be a key component in creating novel antimicrobial and anticancer agents. nih.gov

Enzyme Inhibition Studies

Derivatives of halogenated benzoic acids are frequently investigated for their ability to inhibit enzymes, a key strategy in drug development. The specific arrangement of atoms in this compound and its derivatives can allow them to fit into the active site of an enzyme, blocking its activity.

Mechanism of Action Investigations

Studies into the mechanism of action of compounds derived from this compound reveal that their biological effects are often due to interactions with specific molecular targets. The presence of halogen atoms can enhance the molecule's ability to form stable complexes with these targets. For example, a study on a benzoic acid derivative, NC-5, demonstrated its ability to inhibit the neuraminidase activity of the influenza A virus, which may interfere with virus release. nih.gov This inhibition of a key viral enzyme highlights a potential mechanism for its antiviral effect. nih.gov

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of a lead compound. In the context of this compound, SAR studies would involve synthesizing a series of related compounds with systematic variations in their structure and evaluating how these changes affect their biological activity. researchgate.net For example, the position and nature of the halogen atoms can be varied to understand their impact on enzyme inhibition or receptor binding. Computational models can be used in conjunction with experimental data to predict how structural modifications will influence a compound's properties.

A study on 2-phenoxybenzamides demonstrated that the position of substituents on the phenyl ring significantly impacted their antiplasmodial activity. mdpi.com This highlights the importance of the substitution pattern in determining the biological efficacy of a compound.

Development of Antibacterial and Antiviral Agents

Halogenated compounds are a well-established class of antimicrobial agents. Research has shown that derivatives of this compound have potential as both antibacterial and antiviral agents. researchgate.net The inclusion of fluorine, in particular, is a common strategy in the development of modern antibiotics. nih.gov

Studies have demonstrated that certain halogenated benzoic acid derivatives exhibit significant antimicrobial properties. For example, research on fluorobenzoylthiosemicarbazides has highlighted their potential as antibacterial agents against Gram-positive bacteria. nih.gov Furthermore, a study on a benzoic acid derivative, NC-5, showed it possessed antiviral activity against influenza A virus, including oseltamivir-resistant strains. nih.gov

Precursor for Quinolone and Xacin-Series Medicines

Substituted benzoic acids are key intermediates in the synthesis of quinolone and xacin-series antibiotics. google.com These are a broad class of synthetic antibacterial agents. While the direct use of this compound in the synthesis of specific commercial quinolones is not explicitly detailed in the provided results, structurally similar compounds like 2,4-dichloro-5-fluorobenzoic acid and 2,4-difluoro-3,5-dichlorobenzoic acid are known to be important precursors for these types of medicines. researchgate.netgoogle.com For example, 2,4-dichloro-3-nitro-5-fluorobenzoic acid is a crucial intermediate for synthesizing quinolone and xacin-series drugs. google.com This suggests that this compound could also serve as a valuable precursor in this area of drug development.

Applications in Advanced Materials Science

Utilization in Metal-Organic Frameworks (MOFs) Synthesis

Metal-organic frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. The choice of the organic linker is crucial in determining the structure, porosity, and functional properties of the resulting MOF. 2,5-Dichloro-3-fluorobenzoic acid is recognized as a potential organic ligand for the construction of MOF materials. The unique electronic and steric properties imparted by its halogen substituents can influence the framework's characteristics in several ways.

In the design of MOFs, this compound acts as a monodentate or potentially bridging ligand through its carboxylate group. The carboxylate functionality readily coordinates with metal centers, such as zinc or copper, which are common nodes in MOF synthesis. brieflands.com The coordination can involve the deprotonated carboxylate group forming bonds with the metal ions. The presence of both nitrogen and oxygen donor atoms in some ligands, like triazole-carboxylic acids, allows for flexible and diverse coordination modes, which can be a strategy to create stable and functional MOFs. nih.gov While this compound only contains oxygen donors in its carboxylate group, the principles of coordination chemistry suggest it can form stable linkages. brieflands.com

The chlorine and fluorine atoms on the benzene (B151609) ring play a significant role in modulating the electronic properties of the ligand. These electron-withdrawing groups can affect the acidity of the carboxylic acid and the electron density of the aromatic ring, which in turn can influence the strength and nature of the coordination bond with the metal node. Furthermore, the steric bulk and specific positioning of the halogen atoms can direct the self-assembly process during MOF crystallization, potentially leading to unique network topologies. The interaction of these halogen atoms with the metal centers or other parts of the framework through weak interactions can further stabilize the resulting structure.

Moreover, compounds like benzoic acid can be employed as "modulators" during MOF synthesis. scispace.comacs.org Modulators can compete with the primary linker for coordination to the metal clusters, which can lead to the formation of "missing linker" defects in the MOF structure. acs.org These defects can, in turn, increase the porosity and the specific surface area of the material. researchgate.net By carefully controlling the amount of a modulator like this compound, it may be possible to engineer the defect concentration and thus tailor the pore size and volume of the final MOF. The introduction of fluorine atoms can also impart hydrophobicity to the pore surfaces, which can be advantageous for specific applications like the separation of non-polar molecules.

The table below summarizes the potential effects of using this compound as a ligand or modulator in MOF synthesis, based on established principles from related systems.

| Feature | Influence of this compound | Rationale |

| Coordination | Forms stable bonds with metal nodes via the carboxylate group. | The carboxylate group is a classic coordinating functional group in MOF chemistry. |

| Framework Rigidity | The rigid benzene ring contributes to a more robust framework. | Rigid linkers generally lead to more stable MOF structures. |

| Porosity | Can be used as a modulator to introduce controlled defects, thereby increasing porosity. | Competitive binding of the modulator with the primary linker creates vacancies. acs.orgresearchgate.net |

| Surface Properties | The fluorine substituent can increase the hydrophobicity of the pore environment. | Fluorinated surfaces are known to have low surface energy and are hydrophobic. |

Formulation of Polymers and Coatings

Halogenated benzoic acids are valuable precursors and monomers in the synthesis of high-performance polymers and coatings. The presence of chlorine and fluorine atoms can enhance properties such as thermal stability, chemical resistance, and flame retardancy. While direct polymerization of this compound is not a common route, it can be chemically modified to become a reactive monomer for various polymerization reactions.

For instance, the carboxylic acid group can be converted to a more reactive acyl chloride or ester. This derivative can then undergo condensation polymerization with diols or diamines to form polyesters or polyamides, respectively. The resulting polymers would incorporate the dichlorofluorophenyl moiety as a repeating unit, which could impart desirable properties to the bulk material.

A related compound, 5-chloro-2-fluorobenzoic acid, is utilized in the synthesis of poly(phenylene ether)-based electrolyte membranes for fuel cells. This demonstrates the utility of such halogenated benzoic acids in creating functional polymers for advanced energy applications. The synthesis involves converting the benzoic acid to a benzoyl chloride, followed by a Friedel-Crafts reaction and subsequent nickel-mediated homocoupling to form the polymer.

Development of New Materials with Specific Properties

The unique combination of functional groups in this compound makes it a versatile building block for the synthesis of a variety of new materials with specific functionalities. Its primary role is often as a chemical intermediate in multi-step synthetic pathways. precedenceresearch.com

For example, its derivatives are important in the agrochemical and pharmaceutical industries. precedenceresearch.com The halogen and carboxylic acid groups provide reactive handles for the construction of more complex molecules with specific biological activities. While these are not "materials" in the traditional sense of polymers or frameworks, the principles of molecular design for specific properties are transferable to materials science.

The development of new materials could involve incorporating this molecule into larger structures to create liquid crystals, functional dyes, or components of electronic materials. The polarity and polarizability arising from the C-Cl and C-F bonds, combined with the hydrogen-bonding capability of the carboxylic acid, could be exploited to control the self-assembly and bulk properties of new material systems. Research in this area is still emerging, and the full potential of this compound as a precursor for novel materials is yet to be fully realized.

Applications in Agrochemical Research

Intermediate in Herbicide Synthesis

There is no information available in the public domain that identifies 2,5-Dichloro-3-fluorobenzoic acid as a specific intermediate used in the synthesis of commercial or developmental herbicides.

Intermediate in Fungicide Synthesis

No public records or scientific papers were found that describe the use of this compound as a precursor or intermediate in the synthesis of fungicides.

Structure-Activity Relationships in Crop Protection Agents

There are no available studies on the structure-activity relationships of derivatives of this compound within the context of crop protection. Research on related molecules suggests that the type and position of halogen substituents on the benzene (B151609) ring are critical to biological activity, but specific data for the 2,5-dichloro-3-fluoro configuration is absent. researchgate.net

Environmental Research and Degradation Studies

Environmental Fate and Persistence Investigations

The environmental fate of a chemical is dictated by a combination of its physical and chemical properties and its susceptibility to various degradation processes. For halogenated aromatic compounds, persistence is a key concern. The number and position of halogen substituents on the aromatic ring play a crucial role in determining their resistance to degradation.

While no specific data on the persistence of 2,5-Dichloro-3-fluorobenzoic acid was found, studies on other chlorinated and fluorinated benzoic acids indicate that such compounds can be resistant to rapid degradation. For instance, the degradation of monochlorinated benzoic acids under anaerobic denitrifying conditions has been shown to be dependent on the position of the chlorine atom, with 2-chlorobenzoate (B514982) being more slowly metabolized than 3- and 4-chlorobenzoate. oup.com The presence of multiple halogen atoms, as in this compound, is likely to further increase its recalcitrance.

The following table summarizes the degradation of some halogenated benzoic acids, which can serve as a proxy for estimating the potential persistence of this compound.

| Compound | Condition | Degradation Time | Reference |

| 3-Chlorobenzoate (B1228886) | Anaerobic (Denitrifying) | 6 days (200 µM) | oup.com |

| 4-Chlorobenzoate | Anaerobic (Denitrifying) | <10 days (200 µM) | oup.com |

| 2-Chlorobenzoate | Anaerobic (Denitrifying) | Slow, only in a few sites | oup.com |

| 3-Fluorobenzoate | Anaerobic (Denitrifying) | Not utilized within 10 days | oup.com |

| 3,5-Dichlorobenzoate | Anaerobic (Photoheterotrophic) | Utilized by Rhodopseudomonas palustris | nih.gov |

This table is illustrative and based on data for related compounds. Specific degradation times for this compound may vary.

Role in Degradation Studies of Pollutants

Halogenated benzoic acids can be metabolites formed during the microbial degradation of more complex pollutants, such as polychlorinated biphenyls (PCBs) and certain pesticides. While there is no direct evidence of this compound being a metabolite in published degradation pathways, the degradation of various chlorinated and fluorinated aromatic compounds often proceeds through the formation of halogenated benzoic acid intermediates. nih.gov

Microbial degradation of halogenated aromatics can occur through several enzymatic reactions, including oxidative and reductive dehalogenation. nih.gov For example, the degradation of chlorobenzene (B131634) can proceed via hydroxylation to form catecholic products. nih.gov It is plausible that complex pollutants containing a 2,5-dichloro-3-fluorophenyl moiety could be transformed into this compound during their breakdown in the environment. Further research is needed to identify specific precursor pollutants that might lead to the formation of this compound.

Strategies for Environmental Remediation

The remediation of sites contaminated with persistent halogenated organic compounds is a significant environmental challenge. Bioremediation, which utilizes the metabolic capabilities of microorganisms to degrade or detoxify pollutants, is a promising and cost-effective strategy. nih.gov

For halogenated benzoic acids, both aerobic and anaerobic microbial degradation processes have been investigated. Under anaerobic conditions, reductive dehalogenation, where a halogen substituent is replaced by a hydrogen atom, is a key initial step in their breakdown. nih.gov Several bacterial strains capable of degrading chlorinated benzoic acids have been isolated. For instance, Rhodopseudomonas palustris has been shown to degrade 3-chlorobenzoate and 3,5-dichlorobenzoate under photoheterotrophic conditions. nih.gov

While specific remediation strategies for this compound have not been documented, it is anticipated that a combination of the following approaches, which have been applied to other halogenated aromatics, could be effective:

Bioaugmentation: The introduction of specific microbial strains or consortia with the ability to degrade the target compound.

Biostimulation: The modification of the environment (e.g., by adding nutrients or electron acceptors) to stimulate the activity of indigenous microorganisms capable of degrading the pollutant.

Phytoremediation: The use of plants to remove, contain, or render harmless environmental contaminants.

The following table outlines potential remediation approaches based on studies of related compounds.

| Remediation Strategy | Description | Applicable to |

| Anaerobic Reductive Dehalogenation | Removal of halogen atoms under anaerobic conditions, often the initial step in biodegradation. | Halogenated Aromatic Compounds nih.gov |

| Aerobic Degradation | Utilization of oxygen-dependent enzymatic pathways to break down the aromatic ring. | Halogenated Benzoic Acids |

| Photoheterotrophic Degradation | Use of light as an energy source for anaerobic degradation by certain bacteria. | Halogenated Benzoic Acids nih.govoup.com |

This table presents general strategies; their efficacy for this compound would require specific investigation.

Advanced Analytical Methodologies in 2,5 Dichloro 3 Fluorobenzoic Acid Research

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for determining the molecular structure of 2,5-Dichloro-3-fluorobenzoic acid by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for providing atom-specific information about the chemical environment, connectivity, and structure of this compound.

¹H NMR: The proton NMR spectrum for this compound is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the benzene (B151609) ring (at positions 4 and 6). Due to the electron-withdrawing effects of the two chlorine atoms, the fluorine atom, and the carboxylic acid group, these signals would appear downfield. The proton at C-6 would likely be a doublet due to coupling with the fluorine atom, and the proton at C-4 would appear as a doublet of doublets due to coupling with both the C-6 proton and the fluorine atom. The acidic proton of the carboxylic acid group would typically appear as a broad singlet at a significantly downfield chemical shift.

¹³C NMR: The carbon NMR spectrum is predicted to display seven unique signals, one for each of the seven carbon atoms in the molecule, confirming the asymmetry of the substitution pattern. The carbonyl carbon of the carboxylic acid group would have the largest chemical shift. The carbon atoms bonded to the electronegative halogens (C-2, C-3, C-5) would also be significantly deshielded. The signals for the fluorinated carbons will often appear as doublets due to carbon-fluorine coupling.

¹⁹F NMR: The fluorine NMR spectrum provides specific information about the chemical environment of the fluorine atom. For this compound, a single signal is expected. Based on analogous compounds, the chemical shift for a fluorine atom at a meta position relative to a carboxylic acid group on a dichlorinated benzene ring is anticipated in the range of -110 to -120 ppm.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (δ) / ppm | Expected Multiplicity | Notes |

| ¹H | ~11.0 - 13.0 | Broad Singlet | Carboxylic acid proton (COOH) |

| ¹H | ~7.5 - 8.0 | Doublet of Doublets | Aromatic proton at C-4 |

| ¹H | ~7.3 - 7.8 | Doublet | Aromatic proton at C-6 |

| ¹³C | ~165 - 170 | Singlet | Carboxylic acid carbon (C OOH) |

| ¹³C | Varies | Multiple signals | 6 unique signals for the aromatic carbons, with C-F and C-Cl bonds showing deshielding and potential splitting. |

| ¹⁹F | ~ -110 to -120 | Singlet or fine splitting | Fluorine atom at C-3 |

Mass Spectrometry (MS)

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns. The molecular weight of the compound is 209.00 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at m/z 209 (for the most abundant isotopes, ³⁵Cl). A key feature would be the characteristic isotopic pattern of a molecule containing two chlorine atoms, with additional peaks at M+2 and M+4 with a relative intensity ratio of approximately 9:6:1.

Common fragmentation pathways for benzoic acids include the loss of a hydroxyl group (M-17) and the loss of the entire carboxyl group (M-45). Further fragmentation could involve the loss of a chlorine atom.

Table 2: Predicted Mass Spectrometry Data for this compound

| m/z Value | Predicted Fragment | Notes |

| 209, 211, 213 | [C₇H₃Cl₂FO₂]⁺ | Molecular ion peak cluster (M⁺), showing the characteristic isotopic pattern for two chlorine atoms. |

| 192, 194, 196 | [C₇H₂Cl₂FO]⁺ | Loss of hydroxyl radical (•OH) from the carboxylic acid. |

| 164, 166, 168 | [C₆H₃Cl₂F]⁺ | Loss of the carboxylic acid group (•COOH). |

Chromatographic Analysis

Chromatographic techniques are essential for separating this compound from reaction mixtures and for determining its purity.

High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity of this compound. A reversed-phase setup is typically employed for such polar aromatic acids. The method would involve a non-polar stationary phase (like a C18 column) and a polar mobile phase. The mobile phase is usually a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and water, often with an acidic modifier like formic acid or acetic acid to ensure the carboxylic acid remains in its protonated form for better retention and peak shape. Detection is commonly achieved using a UV detector.

Table 3: Typical HPLC Parameters for this compound Analysis

| Parameter | Typical Condition |

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water (with 0.1% Formic Acid) |

| Elution | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Detector | UV-Vis Diode Array Detector (DAD) at ~254 nm |

| Temperature | Ambient or controlled (e.g., 30 °C) |

Gas Chromatography (GC)

Gas Chromatography (GC) can also be used for the analysis of this compound, particularly for assessing volatile impurities. However, due to the low volatility and polar nature of the carboxylic acid group, direct analysis can lead to poor peak shape and column degradation. Therefore, derivatization is often necessary to convert the acid into a more volatile ester, for example, by reaction with methanol to form the methyl ester. The analysis would then be performed on a capillary column with a non-polar or mid-polarity stationary phase.

Table 4: Potential GC Parameters for Derivatized this compound

| Parameter | Typical Condition |

| Derivatization | Conversion to methyl ester (e.g., using BF₃/Methanol) |

| Column | Capillary column (e.g., DB-5, HP-5MS) |

| Carrier Gas | Helium or Hydrogen |

| Injection | Split/Splitless Inlet |

| Temperature Program | Ramped from a low to high temperature (e.g., 100°C to 280°C) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a compound in its solid, crystalline form. This technique can provide unambiguous proof of structure by mapping electron density to yield exact bond lengths, bond angles, and torsional angles.

While specific crystal structure data for this compound was not found in the surveyed literature, studies on closely related compounds, such as 2,4-dichloro-5-fluorobenzoic acid, are available. chemchart.com For substituted benzoic acids, a common structural motif is the formation of a hydrogen-bonded dimer, where the carboxylic acid groups of two molecules associate in a head-to-head fashion. X-ray analysis of this compound would confirm its molecular structure and reveal how the molecules pack in the crystal lattice, including any intermolecular interactions like halogen bonding or π-stacking that might be present.

Q & A

Q. What are the recommended synthetic routes for preparing 2,5-dichloro-3-fluorobenzoic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via electrophilic substitution reactions. A common approach involves chlorination and fluorination of benzoic acid derivatives. For example, selective halogenation under controlled temperatures (e.g., using Cl₂ gas in ethanol/water mixtures) ensures proper substitution at the 2,5-positions, followed by fluorination using HF or F₂ gas. Catalysts like AlCl₃ may enhance regioselectivity . Purity (≥97%) is achievable via recrystallization in ethanol, as confirmed by melting point analysis and HPLC .

Q. How can researchers verify the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of spectroscopic techniques:

- ¹H/¹³C NMR : Identify aromatic proton environments and confirm halogen positions (e.g., deshielded carbons adjacent to Cl/F substituents).

- 19F NMR : Detect fluorine chemical shifts (~-110 to -120 ppm for meta-fluorine) .

- Mass Spectrometry (MS) : Confirm molecular weight (209.00 g/mol) and fragmentation patterns .

Cross-reference data with PubChem or NIST Chemistry WebBook entries for validation .

Q. What solvent systems are optimal for purifying this compound?

- Methodological Answer : Recrystallization in polar aprotic solvents (e.g., ethanol/water mixtures) is effective due to the compound’s moderate solubility. Adjust the solvent ratio to maximize crystal yield. For contaminants with similar polarity, employ column chromatography using silica gel and eluents like hexane/ethyl acetate (4:1 v/v) .

Advanced Research Questions

Q. How do electronic effects of chlorine and fluorine substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing Cl and F groups deactivate the aromatic ring, reducing electrophilic substitution but enhancing Suzuki-Miyaura coupling at the 3-position. Computational studies (DFT) predict lower electron density at the 3-C due to fluorine’s inductive effect. Experimental validation involves monitoring coupling efficiency with Pd catalysts and aryl boronic acids under inert conditions .

Q. What strategies resolve contradictions in reported bioactivity data for halogenated benzoic acids?

- Methodological Answer : Discrepancies often arise from impurities or assay-specific conditions. For example, antimicrobial studies in Journal of Bacteriology noted varying activity of 3,5-dichloro-4-hydroxybenzoic acid depending on bacterial strain and media pH . To address this:

- Standardize purity (≥98% via HPLC).

- Replicate assays under controlled pH and temperature.

- Use structure-activity relationship (SAR) models to isolate substituent effects .

Q. Can computational modeling predict the thermal stability of this compound derivatives?

- Methodological Answer : Yes. Density Functional Theory (DFT) calculates bond dissociation energies (BDEs) for C-Cl and C-F bonds to predict degradation pathways. Pair computational results with thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to validate decomposition temperatures. NIST data provide reference thermochemical values .

Q. How does the compound behave under extreme pH conditions, and what are the implications for storage?

- Methodological Answer : Under acidic conditions (pH < 2), the carboxylic acid group remains protonated, enhancing solubility. In alkaline conditions (pH > 10), deprotonation occurs, forming a carboxylate salt. Stability studies show hydrolysis of Cl substituents above pH 12. Store at 4°C in amber vials with desiccants to prevent photodegradation and moisture absorption .

Q. What are the challenges in synthesizing isotopically labeled analogs (e.g., deuterated or ¹³C) of this compound?

- Methodological Answer : Isotopic labeling at specific positions requires careful selection of precursors. For example, deuterium incorporation at the 6-position involves using D₂O in hydrolysis steps. Monitor isotopic purity via high-resolution MS and ensure reaction conditions (e.g., temperature, catalyst) do not promote H/D exchange. Kanto Reagents’ protocols for deuterated benzoic acids provide a template .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.